(1S)-2-phenyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Borophe-(+)-pinanediol-hcl is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural properties and its potential applications in various scientific domains. The compound is characterized by the presence of a boron atom, which imparts unique reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Borophe-(+)-pinanediol-hcl typically involves the reaction of boronic acid derivatives with pinanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. Common reagents used in the synthesis include boronic acids, pinanediol, and hydrochloric acid. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-Borophe-(+)-pinanediol-hcl involves large-scale synthesis using optimized reaction conditions. The process typically includes steps such as purification, crystallization, and quality control to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
®-Borophe-(+)-pinanediol-hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters and other derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The boron atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Borophe-(+)-pinanediol-hcl include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from the reactions of ®-Borophe-(+)-pinanediol-hcl include boronic esters, boron-containing heterocycles, and substituted pinanediol derivatives. These products have diverse applications in organic synthesis and material science.
Scientific Research Applications
®-Borophe-(+)-pinanediol-hcl has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. It is also employed in the development of new catalytic systems.
Biology: In biological research, ®-Borophe-(+)-pinanediol-hcl is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, ®-Borophe-(+)-pinanediol-hcl is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ®-Borophe-(+)-pinanediol-hcl involves its interaction with various molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: These compounds share the boron atom with ®-Borophe-(+)-pinanediol-hcl and have similar reactivity.
Pinanediol Derivatives: Compounds containing the pinanediol moiety exhibit similar structural features and reactivity.
Uniqueness
®-Borophe-(+)-pinanediol-hcl is unique due to its chiral nature and the presence of both boron and pinanediol moieties. This combination imparts distinct reactivity and stability to the compound, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(1S)-2-phenyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRPMGWYFYLFMY-SZIBHCAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](CC4=CC=CC=C4)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.